(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
Overview
Description
(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is a compound that features a thiadiazole ring attached to a phenyl group with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine typically involves the formation of the thiadiazole ring followed by its attachment to the phenyl group. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents like chloroform and ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Zinc and acetic acid, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. For instance, it can bind to the TPP riboswitch in bacteria, altering gene expression . This interaction is facilitated by the compound’s ability to fit into the binding pocket of the riboswitch, leading to conformational changes that affect its function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
4-(1,2,3-Thiadiazol-4-yl)phenol: Used in various chemical syntheses.
2-Amino-5-phenyl-1,3,4-thiadiazole: Studied for its anticancer potential.
Uniqueness
(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its combination of a thiadiazole ring and a phenyl group with a methanamine substituent provides unique electronic and steric properties that are not found in other similar compounds.
Properties
IUPAC Name |
[2-(thiadiazol-4-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-5-7-3-1-2-4-8(7)9-6-13-12-11-9/h1-4,6H,5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIOMIQZOLWIKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CSN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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